molecular formula C19H24N2O3 B13840456 (R)-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide

(R)-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide

Cat. No.: B13840456
M. Wt: 328.4 g/mol
InChI Key: NAKTWKAQPVAOJK-QGZVFWFLSA-N
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Description

®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes hydroxyl groups, a phenylpropyl chain, and an isopropylnitrous amide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-5-(hydroxymethyl)benzaldehyde with a suitable amine, followed by reduction and subsequent nitrosation to introduce the nitrous amide group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as flow microreactors can be employed to enhance the synthesis process, making it more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrous amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds. These products can further undergo additional transformations to yield a wide range of chemical entities.

Scientific Research Applications

®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and nitrous amide moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. This compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide possesses a more complex structure with additional functional groups, which enhances its reactivity and potential applications. The presence of the nitrous amide moiety and the phenylpropyl chain distinguishes it from simpler dihydroxybenzenes, providing unique chemical and biological properties.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(3R)-3-[2-hydroxy-5-(hydroxymethyl)phenyl]-3-phenylpropyl]-N-propan-2-ylnitrous amide

InChI

InChI=1S/C19H24N2O3/c1-14(2)21(20-24)11-10-17(16-6-4-3-5-7-16)18-12-15(13-22)8-9-19(18)23/h3-9,12,14,17,22-23H,10-11,13H2,1-2H3/t17-/m1/s1

InChI Key

NAKTWKAQPVAOJK-QGZVFWFLSA-N

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)N=O

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)N=O

Origin of Product

United States

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